molecular formula C18H14N2O3 B6972655 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one

2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one

Cat. No.: B6972655
M. Wt: 306.3 g/mol
InChI Key: VAGCIKQYVBFCSW-UHFFFAOYSA-N
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Description

2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinolinone compounds.

Scientific Research Applications

2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)piperidin-1-yl]ethanone
  • **2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-2-one

Uniqueness

Compared to similar compounds, 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one stands out due to its unique combination of the benzoxazine and quinolinone structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17-9-16(19-15-8-4-3-7-14(15)17)18(22)20-10-12-5-1-2-6-13(12)11-23-20/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGCIKQYVBFCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CON1C(=O)C3=CC(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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